molecular formula C17H19NO3S B6009906 ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate

ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No. B6009906
M. Wt: 317.4 g/mol
InChI Key: PMAWSWNAMWQESZ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as ethyl benzoylphenylurethylthiophene carboxylate, is a synthetic compound that has gained significant attention in scientific research. It is a member of the thiophene carboxylate family and is widely used in medicinal chemistry due to its unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in tumor growth and inflammation. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The compound has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been found to modulate the expression of various genes involved in tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate in lab experiments is its high potency and selectivity. The compound has been found to exhibit activity at low concentrations, making it an ideal candidate for drug development. Additionally, ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate has a relatively low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate. One of the areas of interest is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate involves the reaction between ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-aminobenzoate and ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(bromomethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylatethiophene-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylateformamide or dimethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate sulfoxide at a temperature of around 80-100°C. The resulting product is purified using column chromatography to obtain the desired compound.

Scientific Research Applications

Ethyl 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-5-methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate has exhibited antibacterial and antifungal activities against various pathogens.

properties

IUPAC Name

ethyl 2-benzamido-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-13-11(3)22-16(14(13)17(20)21-5-2)18-15(19)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWSWNAMWQESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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